molecular formula C8H12N2O2 B1296124 2,4-Diethoxypyrimidine CAS No. 20461-60-3

2,4-Diethoxypyrimidine

Cat. No.: B1296124
CAS No.: 20461-60-3
M. Wt: 168.19 g/mol
InChI Key: REZCUNDZKVUACL-UHFFFAOYSA-N
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Description

2,4-Diethoxypyrimidine is an organic compound with the chemical formula C10H14N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diethoxypyrimidine typically involves the reaction of ethyl orthoformate with urea under acidic conditions. The process can be summarized as follows:

    Condensation Reaction: Ethyl orthoformate reacts with urea in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 100-150°C) to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethoxypyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydropyrimidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or dimethylformamide at moderate temperatures (50-100°C).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Oxidized pyrimidine derivatives with hydroxyl or carbonyl groups.

    Reduction: Dihydropyrimidine derivatives with reduced double bonds.

Scientific Research Applications

2,4-Diethoxypyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxypyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-Diaminopyrimidine: Contains amino groups instead of ethoxy groups.

    2,4-Dichloropyrimidine: Contains chlorine atoms instead of ethoxy groups.

Uniqueness

2,4-Diethoxypyrimidine is unique due to its ethoxy substituents, which confer specific chemical and physical properties, such as solubility and reactivity, making it suitable for particular applications in synthesis and research.

Properties

IUPAC Name

2,4-diethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZCUNDZKVUACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942636
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20461-60-3
Record name NSC 13689
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20461-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic utility of 2,4-Diethoxypyrimidine?

A1: this compound serves as a versatile intermediate in synthesizing various substituted pyrimidines. This utility arises from the reactivity of the ethoxy groups, which can be selectively replaced by other functional groups. For instance, reactions with nucleophiles can lead to the displacement of one or both ethoxy groups, providing access to diverse pyrimidine derivatives [, , , ].

Q2: Can you provide an example of a specific reaction pathway using this compound as a starting material?

A2: Absolutely. In a study focusing on synthesizing potential antiviral agents [], researchers utilized this compound to prepare 1-[(2-hydroxyethoxy)methyl]uracil (HEMU). This involved reacting this compound with 2-(benzoyloxy)ethoxymethyl chloride, followed by a hydrolysis step to yield the desired HEMU. This exemplifies how the reactivity of this compound allows for the introduction of specific substituents onto the pyrimidine ring.

Q3: The abstracts mention the "Hilbert-Johnson reaction." What is the significance of this reaction in the context of this compound?

A3: The Hilbert–Johnson reaction [, ] is a key synthetic tool when using this compound. This reaction typically involves the condensation of this compound with α-halo carbonyl compounds, like α-bromo-γ-butyrolactone []. This reaction allows for the formation of a new carbon-carbon bond, effectively adding a substituent to the pyrimidine ring. Subsequent modifications of this newly attached group can then lead to a variety of pyrimidine analogs.

Q4: Are there any limitations to using this compound in synthesis?

A4: While a valuable starting material, this compound does present some challenges. Researchers noted that the Hilbert-Johnson reaction, while useful, isn't always successful. For instance, less reactive substrates like 5-bromovaleronitrile showed poor reactivity with this compound []. This highlights the need for carefully considering the reactivity of both the pyrimidine derivative and the intended reaction partner.

Q5: The research focuses on creating new molecules. Are there any insights into the analytical techniques used to characterize the synthesized compounds?

A5: While the abstracts don't delve deeply into specific analytical methodologies, they do mention using UV spectroscopy to characterize the synthesized compounds []. This technique is particularly useful in analyzing pyrimidine derivatives, as they absorb strongly in the UV region. Changes in the UV spectra can provide information about the structure and purity of the synthesized molecules. Further characterization likely involved techniques like NMR and mass spectrometry, standard tools in organic synthesis for structural elucidation.

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